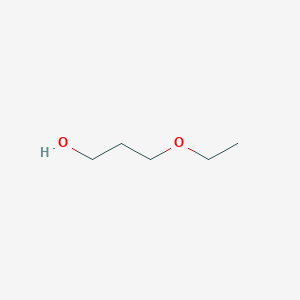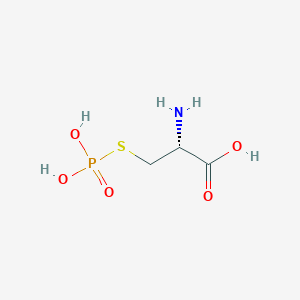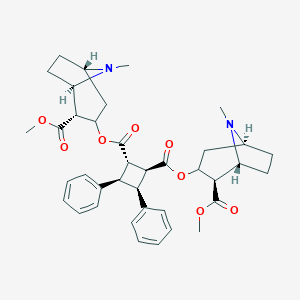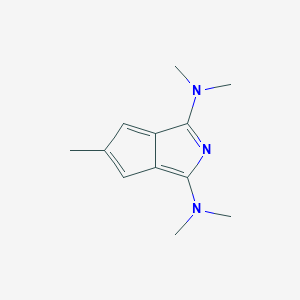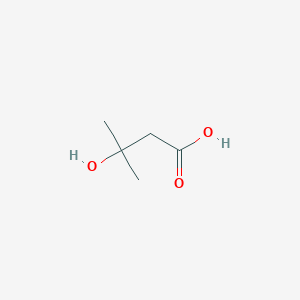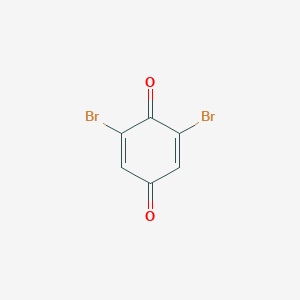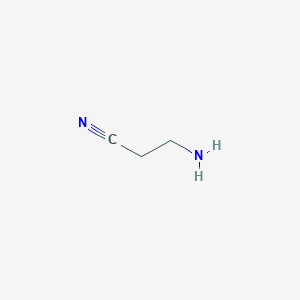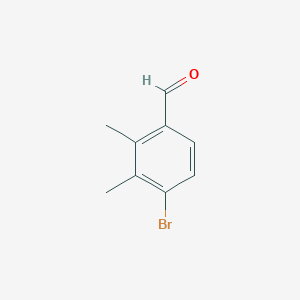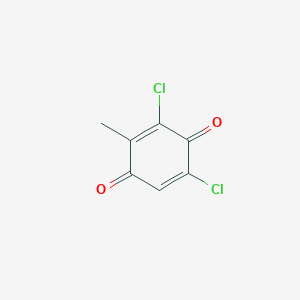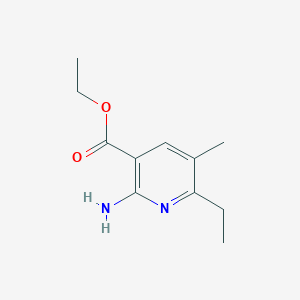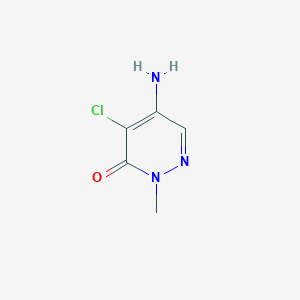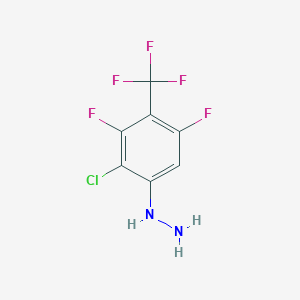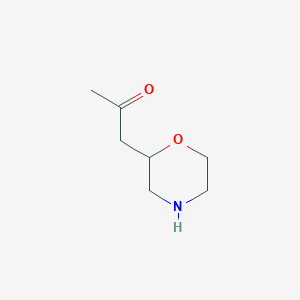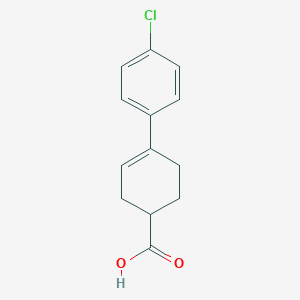![molecular formula C10H14O B050618 Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) CAS No. 114179-21-4](/img/structure/B50618.png)
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, the compound has been shown to modulate the activity of certain enzymes and receptors involved in various physiological processes, including cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound has been shown to exhibit potent anti-cancer activity, making it a potential candidate for drug development. However, the compound also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI). One area of interest is the development of novel anti-cancer drugs based on the compound. Additionally, the compound may have potential applications in the development of new materials, such as polymers and coatings. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, the compound has been used as a building block in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) can be synthesized through various methods, including the reaction of cyclobutanone with propargyl bromide and methyl magnesium bromide in the presence of copper iodide. Another method involves the reaction of cyclobutanone with propargyl bromide and zinc in the presence of palladium chloride and triphenylphosphine. The compound can also be synthesized through the reaction of 2-methyl-3-butyn-2-ol with cyclobutanone in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer treatment. It has also been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
114179-21-4 |
|---|---|
Produktname |
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R,2S)-1-ethynyl-2-methyl-2-[(E)-prop-1-enyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-6-9(3)7-8-10(9,11)5-2/h2,4,6,11H,7-8H2,1,3H3/b6-4+/t9-,10+/m1/s1 |
InChI-Schlüssel |
VCGGPWOUUMLVPZ-HANDCERCSA-N |
Isomerische SMILES |
C/C=C/[C@@]1(CC[C@]1(C#C)O)C |
SMILES |
CC=CC1(CCC1(C#C)O)C |
Kanonische SMILES |
CC=CC1(CCC1(C#C)O)C |
Synonyme |
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



